molecular formula C12H13ClO4S B8214768 4-(2-chlorophenyl)-1,1-dioxothiane-4-carboxylic acid

4-(2-chlorophenyl)-1,1-dioxothiane-4-carboxylic acid

Cat. No.: B8214768
M. Wt: 288.75 g/mol
InChI Key: QAXJGFMCHVJQCO-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-1,1-dioxothiane-4-carboxylic acid is a chemical compound with the molecular formula C12H13ClO4S and a molecular weight of 288.75 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a tetrahydrothiopyran ring, which is further substituted with a carboxylic acid group and a 1,1-dioxide functionality. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2-chlorophenyl)-1,1-dioxothiane-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with tetrahydrothiopyran-4-carboxylic acid under specific reaction conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction. The reaction mixture is then heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-(2-chlorophenyl)-1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-chlorophenyl)-1,1-dioxothiane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to inhibit bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4-(2-chlorophenyl)-1,1-dioxothiane-4-carboxylic acid can be compared with other similar compounds, such as:

    Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: This compound lacks the chlorophenyl group, making it less versatile in terms of chemical reactivity and biological activity.

    4-(2-bromophenyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: The presence of a bromophenyl group instead of a chlorophenyl group can lead to different chemical and biological properties.

    4-(2-methylphenyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: The methyl group provides different steric and electronic effects compared to the chlorophenyl group, affecting the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-chlorophenyl)-1,1-dioxothiane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4S/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-18(16,17)8-6-12/h1-4H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXJGFMCHVJQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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